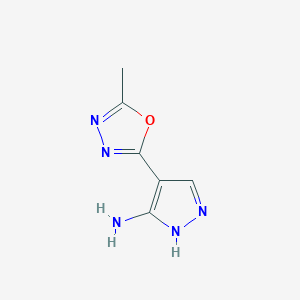
Decanoyl chloride, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoyl chloride, 2-methyl-: is an organic compound with the molecular formula C11H21ClO. It is a derivative of decanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various esters and amides.
准备方法
Synthetic Routes and Reaction Conditions: Decanoyl chloride, 2-methyl- can be synthesized through the reaction of 2-methyldecanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods: In an industrial setting, the production of 2-methyldecanoyl chloride involves the continuous flow of 2-methyldecanoic acid and thionyl chloride through a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through distillation to obtain high-purity 2-methyldecanoyl chloride.
化学反应分析
Types of Reactions: Decanoyl chloride, 2-methyl- undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, 2-methyldecanoyl chloride hydrolyzes to form 2-methyldecanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols: React with 2-methyldecanoyl chloride to form esters under acidic or basic conditions.
Amines: React to form amides, often in the presence of a base to neutralize the hydrochloric acid formed.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
科学研究应用
Decanoyl chloride, 2-methyl- is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of esters and amides, which are important in pharmaceuticals and agrochemicals.
Material Science: Used in the modification of surfaces and the synthesis of polymers.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
作用机制
The mechanism of action of 2-methyldecanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
相似化合物的比较
Decanoyl chloride: Similar in structure but lacks the methyl group at the second position.
2-Methylundecanoyl chloride: Similar but has an additional carbon in the alkyl chain.
2-Methylhexanoyl chloride: Similar but has a shorter alkyl chain.
Uniqueness: Decanoyl chloride, 2-methyl- is unique due to the presence of the methyl group at the second position, which can influence its reactivity and the properties of the compounds derived from it. This structural feature can lead to differences in steric hindrance and electronic effects compared to its analogs.
属性
CAS 编号 |
67657-55-0 |
|---|---|
分子式 |
C11H21ClO |
分子量 |
204.73 g/mol |
IUPAC 名称 |
2-methyldecanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |
InChI 键 |
PGVQYOFKBIIVSF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride](/img/structure/B8642736.png)


![Methyl 4-{3-[(prop-2-en-1-yl)oxy]phenoxy}benzoate](/img/structure/B8642748.png)

![2-[(2,3,3-Trimethyl-3H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8642764.png)



![1,4,8-Trioxaspiro[4.5]decane](/img/structure/B8642787.png)
![(1Z)-2,2,2-Trifluoro-N-[2-(trifluoromethyl)phenyl]ethanimidoyl chloride](/img/structure/B8642794.png)

